molecular formula C19H36O3 B018448 Methyl 12-oxooctadecanoate CAS No. 2380-27-0

Methyl 12-oxooctadecanoate

Cat. No.: B018448
CAS No.: 2380-27-0
M. Wt: 312.5 g/mol
InChI Key: XVSPEBNRFAFNAV-UHFFFAOYSA-N
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Description

Its molecular formula is CH3(CH2)5CO(CH2)10CO2CH3, and it has a molecular weight of 312.49 g/mol . This compound is characterized by the presence of a keto group at the 12th carbon position of the octadecanoate chain, making it a valuable intermediate in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Methyl 12-oxooctadecanoate is a long-chain keto fatty acid

Mode of Action

It is known to react with hydrazoic acid

Result of Action

This compound has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxystearate. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired keto group at the 12th position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of methyl 12-hydroxystearate. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-oxooctadecanoate finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid oxidation.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

Methyl 12-oxooctadecanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its keto group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 12-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSPEBNRFAFNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178492
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-27-0
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.52 g Aliquat 100 (tetrabutyl ammonium bromide, TBAB) and 8.3 mg Pd(OAc)2 were placed in a 5 mL vial with crimp cap. This mixture was heated to 120° C. under vacuum for 2.5 hours. The vial was put under N2-atmosphere and 312 mg (1 mmol) methyl ricinoleate was added. This mixture was heated to 120° C. for 94 hours. The product was extracted from the TBAB with heptane. After concentration 172 mg was obtained. The reaction products were analyzed by GC (FIG. 11): 8 area % methyl ricinoleic acid methyl ester, 15 area % at 2.54′, 21 area % at 11.8′, 20 area % at 12.77′ and 33 area % at 13.69′. No 12-oxostearate methyl ester was formed.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
catalyst
Reaction Step Three
Quantity
8.3 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?

A1: Research indicates that this compound reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].

Q2: Are there any alternative reaction pathways for this compound with hydrazoic acid that have been explored?

A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of this compound to undergo amide formation under these reaction conditions.

Q3: Have any derivatives of this compound been synthesized and characterized?

A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes this compound. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing this compound to explore its chemical properties and potential applications.

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